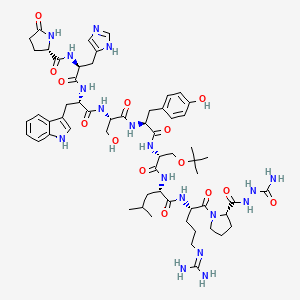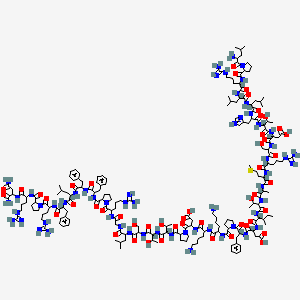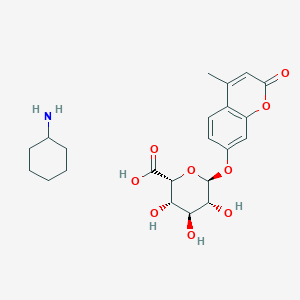![molecular formula C₂₉H₅₆N₄O₄Si₃ B1140140 4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine CAS No. 147212-86-0](/img/structure/B1140140.png)
4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The general synthesis involves the condensation of the trimethylsilyl derivative of 4,6-dichloroimidazo[4,5-c]pyridine with 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide. This step is followed by the removal of protecting groups to afford the isomeric 1- and 3-(β-D-ribofuranosyl) derivatives. Further reaction with nucleophiles and removal of the chloro group by catalytic hydrogenation provides a pathway to 4-substituted 1-(β-D-ribofuranosyl)imidazo[4,5-c]pyridines, including the 4-amino-compound (May & Townsend, 1975).
Molecular Structure Analysis
The molecular structure of imidazo[4,5-c]pyridine derivatives has been explored through crystallographic studies, providing insight into their geometric configurations. For example, studies on related imidazo[1,2-a]pyridine derivatives revealed the inclination of substituent rings to the mean planes of the imidazole rings, which may have implications for the electronic and steric characteristics of the 4-amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)-imidazo[4,5-c]pyridine compound (Dhanalakshmi et al., 2018).
Chemical Reactions and Properties
Imidazo[4,5-c]pyridine and its derivatives exhibit a range of chemical reactions, including N-N bond formation strategies, which are crucial for the synthesis of nucleoside analogs. These reactions are pivotal in modifying the structure to achieve desired biological activities or physical properties. The flexibility in chemical reactions allows for the synthesis of various analogs, demonstrating the compound's versatility (Chien et al., 2005).
Scientific Research Applications
Safety And Hazards
The safety and hazards would depend on the specific properties of the compound, including its reactivity and potential biological effects. As with any chemical, appropriate precautions should be taken when handling4.
Future Directions
Future research could explore the potential uses of this compound in biological or medicinal contexts, such as its incorporation into nucleic acids or its interaction with enzymes or other proteins2.
Please note that this is a general analysis based on the structure of the compound and common reactions of similar compounds. For a detailed and accurate analysis, specific experimental data and studies would be needed.
properties
IUPAC Name |
1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]imidazo[4,5-c]pyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H56N4O4Si3/c1-27(2,3)38(10,11)34-18-21-23(36-39(12,13)28(4,5)6)24(37-40(14,15)29(7,8)9)26(35-21)33-19-32-22-20(33)16-17-31-25(22)30/h16-17,19,21,23-24,26H,18H2,1-15H3,(H2,30,31)/t21-,23-,24-,26-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGOMPJANKBXFD-IGGXFAESSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=NC3=C2C=CN=C3N)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2C=CN=C3N)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H56N4O4Si3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(5S,6R,7R,8R)-6-acetyloxy-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B1140057.png)
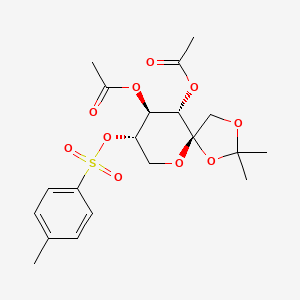
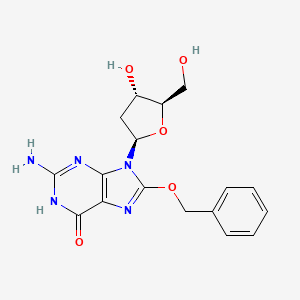
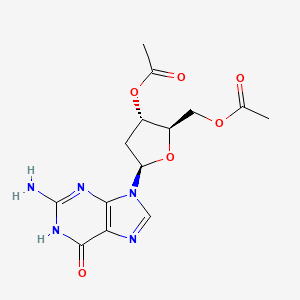
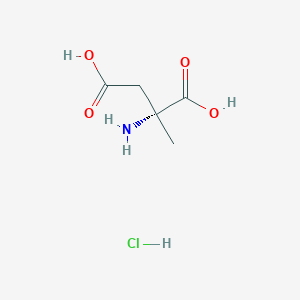
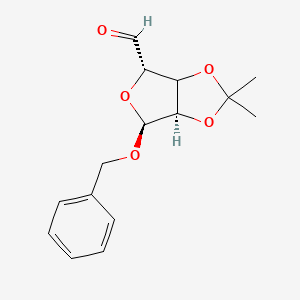
![6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine](/img/structure/B1140065.png)
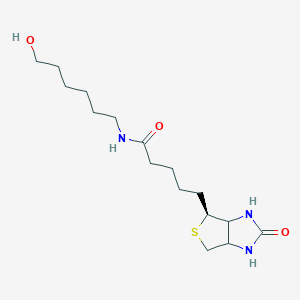
![(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-[(2S)-2-[[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-21,45-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-6-carbamoyl-30-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-24-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27,36-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1140071.png)
